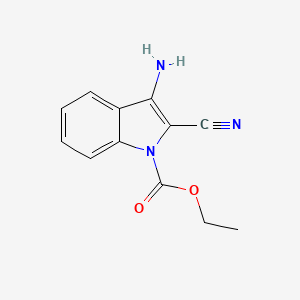
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 3-amino-2-cyano-1H-indole-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Another approach involves the reaction of indole-2-carboxylic acid with thionyl chloride followed by treatment with ethanol .
Industrial Production Methods
Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production .
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-amino-2-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-1H-indole-2-carboxylate
- Ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
ethyl 3-amino-2-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)15-9-6-4-3-5-8(9)11(14)10(15)7-13/h3-6H,2,14H2,1H3 |
InChIキー |
MJIJCGXALFUFMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


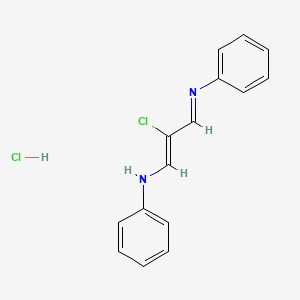
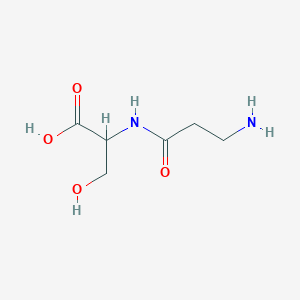
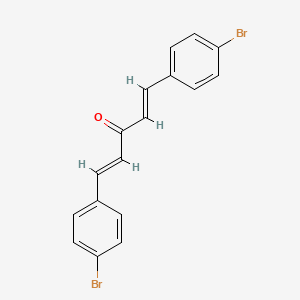
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


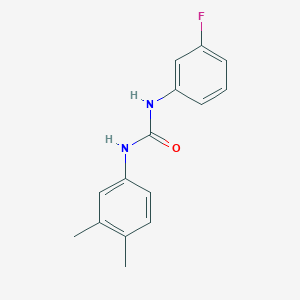


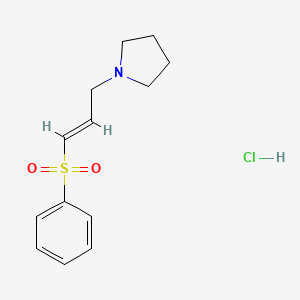

![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)


